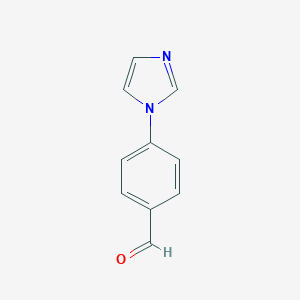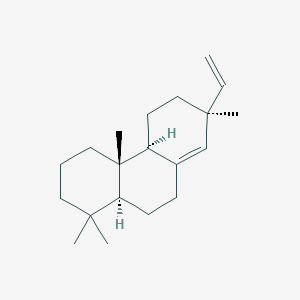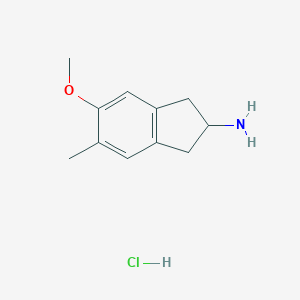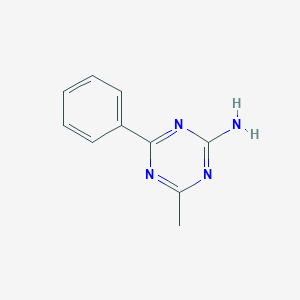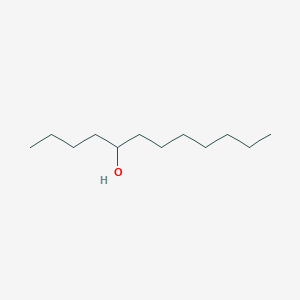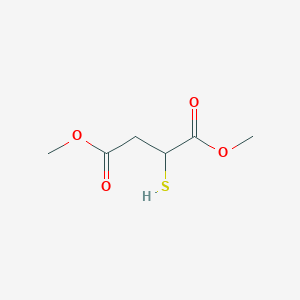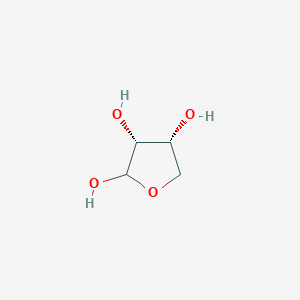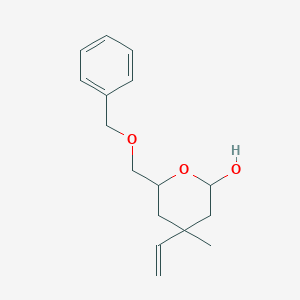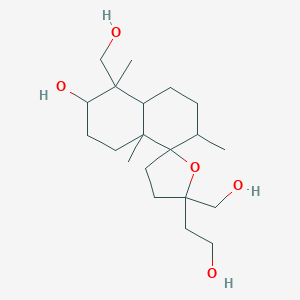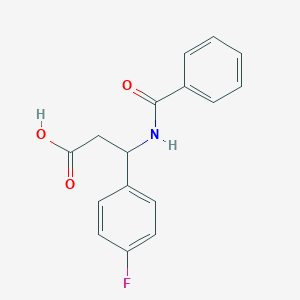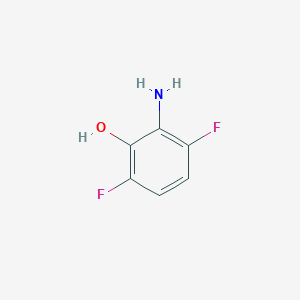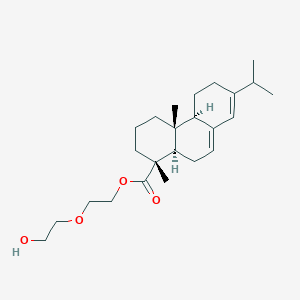
2-(2-Hydroxyethoxy)ethyl(1r,4ar,4br,10ar)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxyethoxy)ethyl(1r,4ar,4br,10ar)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate is an organic compound with the molecular formula C24H38O4. It is an ester derived from abietic acid and diethylene glycol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
2-(2-Hydroxyethoxy)ethyl(1r,4ar,4br,10ar)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate is synthesized through the esterification of abietic acid with diethylene glycol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of diethylene glycol abietate follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
2-(2-Hydroxyethoxy)ethyl(1r,4ar,4br,10ar)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert diethylene glycol abietate into different reduced forms.
Substitution: The ester group in diethylene glycol abietate can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学研究应用
2-(2-Hydroxyethoxy)ethyl(1r,4ar,4br,10ar)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: this compound is used in the production of coatings, adhesives, and other industrial products due to its excellent solubility and stability.
作用机制
The mechanism of action of diethylene glycol abietate involves its interaction with various molecular targets and pathways. In biological systems, it may disrupt microbial cell membranes, leading to cell lysis and death. The compound’s ester group can also undergo hydrolysis, releasing diethylene glycol and abietic acid, which may have their own biological activities.
相似化合物的比较
Similar Compounds
Ethylene glycol abietate: Similar in structure but with a shorter glycol chain.
Propylene glycol abietate: Contains a propylene glycol moiety instead of diethylene glycol.
Triethylene glycol abietate: Has a longer glycol chain compared to diethylene glycol abietate.
Uniqueness
2-(2-Hydroxyethoxy)ethyl(1r,4ar,4br,10ar)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate is unique due to its specific balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications. Its stability and solubility in various solvents also set it apart from similar compounds.
属性
CAS 编号 |
10107-99-0 |
|---|---|
分子式 |
C24H38O4 |
分子量 |
390.6 g/mol |
IUPAC 名称 |
2-(2-hydroxyethoxy)ethyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C24H38O4/c1-17(2)18-6-8-20-19(16-18)7-9-21-23(20,3)10-5-11-24(21,4)22(26)28-15-14-27-13-12-25/h7,16-17,20-21,25H,5-6,8-15H2,1-4H3/t20-,21+,23+,24+/m0/s1 |
InChI 键 |
PXVVQEJCUSSVKQ-XWVZOOPGSA-N |
SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCCOCCO)C |
手性 SMILES |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OCCOCCO)C |
规范 SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCCOCCO)C |
Key on ui other cas no. |
10107-99-0 |
同义词 |
(1R)-1,2,3,4,4a,4bα,5,6,10,10aα-Decahydro-1,4aβ-dimethyl-7-(1-methylethyl)-1α-phenanthrenecarboxylic acid 2-(2-hydroxyethoxy)ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


